4-Bromo-2,3,7,8-tetrachlorodibenzofuran

Vue d'ensemble

Description

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .

Méthodes De Préparation

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is typically formed as an unintended by-product during the synthesis of other chlorinated compounds. The formation conditions often involve high temperatures, the presence of chlorine, and specific reaction environments such as alkaline mediums or exposure to UV light . Industrial processes that can lead to its formation include the production of chlorinated pesticides and the combustion of organochlorine compounds .

Analyse Des Réactions Chimiques

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the bromine and chlorine atoms attached to the dibenzofuran ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Environmental Monitoring and Assessment

BrCDF as a Contaminant

BrCDF is primarily known as a contaminant resulting from industrial processes involving chlorinated compounds. Its presence in environmental matrices such as soil, water, and biota necessitates monitoring for ecological risk assessments. Studies have shown that BrCDF can accumulate in the food chain, impacting wildlife and potentially human health due to its toxic properties .

Analytical Methods

Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed to detect and quantify BrCDF in environmental samples. These methods are essential for understanding the distribution and concentration of BrCDF in various ecosystems .

Toxicological Research

Health Impacts

Research indicates that exposure to BrCDF may lead to adverse health effects similar to those associated with other dioxin-like compounds. Toxicological studies have demonstrated that BrCDF can disrupt endocrine functions and induce carcinogenic effects in laboratory animals. The compound's mechanism of action involves binding to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and cellular responses .

Case Studies

- Wildlife Studies : Investigations into the effects of BrCDF on aquatic organisms have revealed significant bioaccumulation and reproductive toxicity in species such as fish and amphibians. These studies highlight the importance of monitoring BrCDF levels in habitats affected by industrial runoff .

- Human Health Assessments : Epidemiological studies have linked exposure to dioxin-like compounds, including BrCDF, with increased cancer rates among populations near hazardous waste sites. These findings underscore the need for public health interventions in contaminated areas .

Regulatory Framework

Environmental Protection Agency (EPA) Guidelines

The EPA has established guidelines for assessing the risks associated with exposure to chlorinated dibenzofurans, including BrCDF. This includes setting permissible exposure limits and conducting risk assessments based on toxic equivalency factors (TEFs) which help quantify the relative toxicity of various dioxin-like compounds .

Mécanisme D'action

The toxic effects of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, can alter the expression of multiple genes involved in xenobiotic metabolism, leading to various biochemical and toxic effects . The compound can also disrupt the circadian clock by inhibiting the expression of core circadian components .

Comparaison Avec Des Composés Similaires

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is similar to other chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran. the presence of a bromine atom in its structure makes it unique. This bromine atom can influence its chemical reactivity and toxicological properties. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its environmental persistence and toxic effects.

Other Polychlorinated Dibenzofurans: Varying in the number and position of chlorine atoms, each with distinct properties and environmental behaviors.

Activité Biologique

4-Bromo-2,3,7,8-tetrachlorodibenzofuran (Br-TCDF) is a brominated derivative of the polychlorinated dibenzofuran family, which includes compounds known for their toxicological profiles and potential environmental persistence. Understanding the biological activity of Br-TCDF is crucial for assessing its impact on human health and ecosystems. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and toxicological implications.

Chemical Structure and Properties

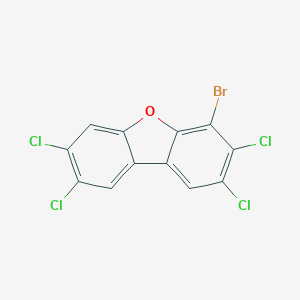

Br-TCDF has a complex structure characterized by multiple halogen substitutions that influence its reactivity and interaction with biological systems. The molecular formula is C12H4BrCl4O, indicating the presence of both bromine and chlorine atoms.

Br-TCDF exhibits toxicity primarily through mechanisms similar to those of other dioxins and dibenzofurans. These include:

- Aryl Hydrocarbon Receptor (AhR) Activation : Br-TCDF binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism. This pathway is critical for understanding its carcinogenic potential .

- Oxidative Stress : Studies indicate that exposure to Br-TCDF can induce oxidative stress in cells, contributing to cellular damage and inflammation .

- Endocrine Disruption : The compound has been shown to interfere with hormonal signaling pathways, particularly affecting thyroid hormone levels and reproductive health .

Toxicological Effects

The toxicological effects of Br-TCDF have been documented across various animal models. Key findings include:

- Hepatotoxicity : Elevated liver weights and hepatocellular hypertrophy have been observed in rodent studies following exposure to Br-TCDF, indicating significant liver toxicity .

- Developmental Toxicity : In pregnant animal models, Br-TCDF exposure resulted in teratogenic effects on fetal development, particularly affecting kidney formation .

- Immunotoxicity : Exposure has been linked to immunosuppression, reducing the efficacy of immune responses in infected animals .

Toxicity Data Summary

| Species | LD50 (oral) | Main Effects Observed |

|---|---|---|

| Guinea Pig | 5-10 µg/kg | Hepatic damage, immunosuppression |

| Mouse | >6000 µg/kg | Teratogenic effects on fetal kidneys |

| Monkey | 1000 µg/kg | Liver toxicity, endocrine disruption |

Hormonal Effects of Br-TCDF

| Hormone | Effect Observed |

|---|---|

| Thyroid Hormones (T3/T4) | Decreased levels |

| Insulin | Altered glucose homeostasis |

| Testosterone | Impaired reproductive function |

Case Studies

-

Case Study on Hepatic Effects :

A study involving male C57BL/6 mice exposed to varying doses of Br-TCDF revealed a dose-dependent increase in liver weight and hepatocyte proliferation markers. The study concluded that Br-TCDF significantly disrupts normal liver function by inducing lipogenesis and altering metabolic pathways . -

Developmental Toxicity Assessment :

Research conducted on pregnant mice indicated that exposure to Br-TCDF resulted in a high incidence of renal malformations in offspring. This study highlights the potential risks associated with environmental exposure during critical developmental windows .

Propriétés

IUPAC Name |

4-bromo-2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQVVDNPQHZSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151155 | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115656-08-1 | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.